molecular formula C10H10BrNO B2371284 1-(4-Bromophenyl)pyrrolidin-2-one CAS No. 7661-32-7

1-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B2371284
CAS No.: 7661-32-7
M. Wt: 240.1
InChI Key: YINFEFUSAQRZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number 7661-32-7 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves various methods. One approach involves the use of palladium diacetate, copper (I) iodide, and triphenylphosphine . Another method involves a cascade reaction of N-substituted piperidines .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrNO . Its molecular weight is 240.1 . The InChI Key is YINFEFUSAQRZGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various steps. For instance, one reaction involves the use of DMAP to facilitate a cascade reaction by activating the Cu (II) catalyst .


Physical and Chemical Properties Analysis

This compound is a solid powder . It has a boiling point of 98-101°C . The compound is stable under normal conditions .

Scientific Research Applications

Conformational Analysis

  • Studies on related compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, have provided insights into their structural conformations. Research indicates significant non-planarity in solution for these compounds, with crystal structure analyses revealing distinct dihedral angles between the phenyl and five-membered rings. This information is crucial for understanding the physical and chemical properties of 1-(4-Bromophenyl)pyrrolidin-2-one in different states (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns

  • Research on similar compounds, like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, shows complex hydrogen-bonding patterns. This includes bifurcated intra- and intermolecular hydrogen bonding, contributing to the stability of their crystal structures. Such studies are essential for understanding the molecular interactions and stability of this compound (Balderson, Fernandes, Michael, & Perry, 2007).

Structural and Optical Properties

  • Investigations into structurally related compounds, such as Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, provide insights into the structural and optical properties of these compounds. These studies reveal details about the conformation of various rings and their interactions, which are crucial for understanding the properties of this compound (Nirmala, Kamala, Sudha, Kathiravan, & Raghunathan, 2009).

Synthesis and Applications in Medicinal Chemistry

  • The synthesis of related compounds, such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, demonstrates the importance of this compound derivatives in the development of biologically active compounds. This highlights the potential application of this compound in the synthesis of novel pharmaceuticals (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Advanced Material Applications

  • Studies on compounds containing the pyrrolidin-2-one structure, such as the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores, showcase the potential of this compound in material science. These polymers exhibit strong fluorescence and solubility in common solvents, indicating the versatility of this compound in creating advanced materials (Zhang & Tieke, 2008).

Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINFEFUSAQRZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997939
Record name 1-(4-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-32-7
Record name 1-(4-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.06 g of N-phenylpyrrolidinone were dissolved in 33 ml glacial acetic acid; the mixture was cooled to 0°-5° C. and then a solution of 2.65 ml bromine in 12 ml of glacial acetic acid was added dropwise. Stirring was continued for 30 minutes at room temperature. Work-up was accomplished by pouring the mixture into 1 l of water and neutralizing the mixture with KOH. The solid was filtered and dissolved in ethylacetate and washed with a sodium thiosulphate solution until the brown colour disappeared; washing with brine and drying with MgSO4 provided 8.5 g of a white crystalline mass that could be recrystallized from ether; m.p. 102° C.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of pyrrolidin-2-one (1.3 g, 15 mmol), 1-bromo-4-iodobenzene (2.8 g, 9.8 mmol), copper iodide (0.19 g, 0.98 mmol), cesium fluoride (3.7 g, 25 mmol) and N,N′-dimethylethylenediamine (186 mg, 0.196 mmol) in 1,4-dioxane (100 mL) was evacuated and back-filled with nitrogen three times. The reaction mixture was stirred at room temperature for 48 hours. The mixture was filtered and the filtrate was concentrated to give a white solid. The solid was purified by combi flash silica gel chromatography to give the title compound (1.1 g, 46% yield) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.52 (d, 2H), 7.48 (d, 2H), 3.83 (t, 2H), 2.59 (t, 2H), 2.18 (m, 2H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Yield
46%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromoaniline (10 g, 58 mmol) in dry THF (150 ml), under argon was added triethylamine (6 g, 59 mmol) and 4-chlorobutyryl chloride (8.2 g 58 mmol) at 5° C. The mixture was stirred at 5° C. for 40 mins and potassium tert-butoxide (16 g, 142 mmol) added in one portion. After 10 mins the mixture was warmed to 25° C. and stirred for 4 hours, then left to stand overnight. Water (10 ml) was added and the mixture stirred for 30 mins. The mixture was diluted with ethyl acetate (200 ml) and 3% Na2CO3 (aq) (120 ml). The aqueous layer was reextracted with ethyl acetate (100 ml) and the combined extracts dried over Na2SO4. The solvent was evaporated in vacuo to give a brown solid (12 g). Chromatography on silica gel (~200 g) using 30-60% ethyl acetate/hexane gradient elution gave the tide compound as a yellow crystalline solid (10.24 g, 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.